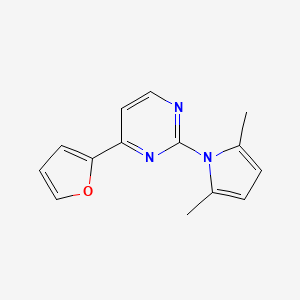

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine

Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-furyl group at position 4 and a 2,5-dimethylpyrrole moiety at position 2. The pyrrole ring is synthesized via cyclization reactions involving diketones, such as 2,5-hexanedione, under acidic conditions (e.g., acetic acid), as demonstrated in related compounds . The presence of the 2,5-dimethylpyrrole group is confirmed by characteristic ¹³C-NMR resonances at 10.91 ppm (CH₃ groups) and 102.84/126.69 ppm (pyrrole carbons), as observed in structurally analogous molecules .

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOZDRMTDHXBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322114 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-17-5 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine typically involves the condensation of 2,5-dimethylpyrrole with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

Introduction to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine is a heterocyclic molecule that combines pyrimidine and pyrrole rings with a furyl substituent. While specific applications of this compound are not extensively documented in the available literature, its structural components suggest potential uses in various fields, including pharmaceuticals, materials science, and organic synthesis. This article will explore potential applications based on the properties of its constituent parts and similar compounds.

Pharmaceutical Applications

- Biological Activity : Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of a pyrrole ring, which is a common motif in many biologically active compounds, further enhances the potential for biological activity.

- Drug Design : The furyl group can contribute to the compound's ability to interact with biological targets due to its electron-rich nature, which might facilitate binding to enzymes or receptors.

Materials Science Applications

- Optoelectronic Materials : Heterocyclic compounds like pyrimidines and pyrroles are used in the development of optoelectronic materials due to their ability to form conjugated systems, which can exhibit interesting optical and electrical properties.

- Organic Light-Emitting Diodes (OLEDs) : The incorporation of furyl and pyrrole rings could enhance the luminescence properties of OLED materials.

Organic Synthesis Applications

- Building Blocks : This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The pyrimidine and pyrrole rings offer multiple sites for further functionalization.

- Catalysis : The presence of nitrogen atoms in both rings might allow this compound to act as a ligand in metal-catalyzed reactions.

Case Studies and Research Findings

While specific case studies on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine are not available, related compounds provide insights into potential applications:

- Pyrimidine Derivatives : Pyrimidine-based compounds have shown significant antimicrobial and anticancer activities . A similar structure could be explored for these properties.

- Pyrrole Derivatives : Pyrrole-based compounds are known for their role in natural products and pharmaceuticals, often exhibiting biological activity .

Data Tables

Given the lack of specific data on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine , we can consider the properties of similar compounds:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Pyrimidine Derivatives | Antiviral, Antibacterial, Anticancer | Pharmaceuticals, Agrochemicals |

| Pyrrole Derivatives | Antimicrobial, Antioxidant | Pharmaceuticals, Natural Products |

| Furyl-Containing Compounds | Electron-rich, Potential for Bioactivity | Drug Design, Materials Science |

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,5-dimethylpyrrole group in the target compound introduces steric bulk and electron-rich aromaticity compared to the chloro substituent in 2-chloro-4-(2-furyl)pyrimidine. This difference likely alters electrophilic substitution patterns on the pyrimidine ring.

Synthetic Routes :

- The target compound’s pyrrole ring formation aligns with methods used for structurally related compounds, such as cyclization of diketones (e.g., 2,5-hexanedione) under acidic conditions .

- In contrast, 2-chloro-4-(2-furyl)pyrimidine likely requires halogenation at the pyrimidine’s 2-position, a simpler synthetic step compared to heterocyclic ring formation .

Spectroscopic Differentiation: The ²,⁵-dimethylpyrrole group in the target compound generates distinct ¹³C-NMR signals (e.g., CH₃ at 10.91 ppm), absent in the chloro analog .

Research Implications and Limitations

- Electronic Properties : The electron-donating nature of the pyrrole and furyl groups may enhance the pyrimidine ring’s nucleophilicity, making the target compound a candidate for further functionalization (e.g., cross-coupling reactions).

- Further studies are needed to explore its biological activity.

- Data Gaps : The absence of melting point and solubility data for the target compound limits a full physicochemical comparison. Experimental characterization is recommended.

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include pyrrole derivatives and furyl-substituted reagents. The general synthetic route may involve:

- Formation of the Pyrrole Ring : Utilizing 2,5-dimethylfuran as a precursor.

- Pyrimidine Ring Construction : Employing cyclization reactions with appropriate furyl substituents.

These steps can be optimized for yield and purity using various reaction conditions, including temperature control and the use of solvents or catalysts.

Anticancer Activity

Recent studies have investigated the anticancer properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine against various cancer cell lines. For instance, one study reported the following IC50 values against different cancer types:

These results indicate that the compound exhibits significant cytotoxicity, particularly against liver cancer cells.

Antiviral Activity

Another area of exploration is its potential as an antiviral agent. A related compound demonstrated notable anti-HIV activity with an IC50 of approximately 4.4 µM against HIV-1 gp41 . This suggests that modifications to the pyrrole and pyrimidine structures could enhance antiviral efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular proteins involved in proliferation and apoptosis pathways. Molecular dynamics simulations have indicated hydrophobic interactions as a key factor in binding affinity to target proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances activity, while electron-withdrawing groups tend to diminish it.

- Pyrrole Modifications : Variations in the alkyl groups on the pyrrole nitrogen significantly influence both potency and selectivity against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Anticonvulsant Activity : A series of thiazole-bearing molecules demonstrated significant anticonvulsant properties, suggesting that similar structural motifs in pyrimidines could yield compounds with neuroprotective effects .

- Antimicrobial Properties : Compounds with similar structural features have shown promise as antibacterial agents, indicating a broad spectrum of biological activities linked to these heterocycles .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic coupling. A common approach involves:

Intermediate Preparation : Starting with 2-chloro-4-(2-furyl)pyrimidine (CAS 124959-28-0), which undergoes nucleophilic substitution with 2,5-dimethylpyrrole. This step requires anhydrous conditions and catalysts like Pd(PPh₃)₄ or CuI .

Characterization : Key intermediates (e.g., 2-chloro-4-(2-furyl)pyrimidine) are validated using:

Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Critical techniques include:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

- Spectroscopy :

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C₈H₁₀N₃O requires C 62.73%, H 6.54%, N 18.29%) .

Advanced Research Questions

Q. Q3. How do conflicting spectral data (e.g., LC/MS vs. NMR) arise during characterization, and how should they be resolved?

Methodological Answer: Discrepancies often stem from:

- Isomeric Byproducts : For example, regioisomers from incomplete substitution at the pyrimidine C-2/C-4 positions. LC/MS may show identical masses, but NMR reveals distinct splitting patterns (e.g., pyrimidine protons at δ 8.25 ppm vs. δ 7.89 ppm) .

- Solvent Artifacts : Residual DMSO in NMR samples can mask peaks at δ 2.5–3.0 ppm. Re-dissolving in CDCl₃ or D₂O exchange resolves this .

Resolution Strategy :

2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons .

High-Resolution MS : Differentiate isobars via exact mass (<5 ppm error) .

Q. Q4. What strategies optimize reaction yields when synthesizing derivatives with substituted pyrimidine cores?

Methodological Answer: Yield optimization hinges on:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for electron-deficient pyrimidines .

- Temperature Control : Reactions at 80–100°C reduce side products (e.g., dimerization of furyl groups) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for pyrrole NH to prevent unwanted cyclization .

Case Study : Substituting 4-chloro-2-(trifluoromethyl)pyrimidine in step 8 increased yields from 65% to 88% by reducing steric hindrance .

Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in chemokine receptor modulation?

Methodological Answer: For receptor modulation studies:

Binding Assays :

- Radioligand Displacement : Use ³H-labeled chemokines (e.g., CXCL12) to measure IC₅₀ values .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant CCR5/CXCR4 receptors .

Functional Assays :

Q. Q6. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to therapeutic targets?

Methodological Answer: Workflow includes:

Protein Preparation : Retrieve crystal structures (e.g., CXCR4 from PDB: 3ODU). Remove water molecules and add polar hydrogens .

Ligand Docking : Use AutoDock Vina with Lamarckian GA. Focus on binding pockets (e.g., transmembrane helices 3/5 for chemokine receptors) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of predicted poses .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.